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Compound of Interest

4-(Aminomethyl)-1-
Compound Name:
methylpiperidin-4-ol

Cat. No.: B1276600

Disclaimer: Experimental spectral data for the specific compound 4-(Aminomethyl)-1-
methylpiperidin-4-ol is not readily available in public-domain scientific literature and spectral
databases as of the date of this report. This technical guide therefore presents a predictive
analysis based on the available spectral data of two closely related structural analogs: 1-
Methylpiperidin-4-ol and 4-(Aminomethyl)piperidine. The experimental protocols and data
provided herein are representative and intended to guide researchers in the characterization of
the target compound.

Introduction

4-(Aminomethyl)-1-methylpiperidin-4-ol is a substituted piperidine derivative of interest in
medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of
various biologically active molecules. Spectroscopic analysis is a cornerstone of chemical
research, providing essential information for structural elucidation and purity assessment. This
guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(Aminomethyl)-1-
methylpiperidin-4-ol, based on the analysis of its structural components.

Predicted Spectral Data

The following tables summarize the expected and observed spectral data for 4-
(Aminomethyl)-1-methylpiperidin-4-ol and its analogs.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted *H NMR Spectral Data for 4-(Aminomethyl)-1-methylpiperidin-4-ol and

Observed Data for its Analogs

Predicted Chemical
Shift (8, ppm) for 4-

Observed Chemical

Observed Chemical
Shift (8, ppm) for 4-

Assignment _ Shift (8, ppm) for 1- _ o

(Aminomethyl)-1- o (Aminomethyl)piperi
T Methylpiperidin-4-ol ]

methylpiperidin-4-ol dine[1]

H-2, H-6 (axial) 20-22 ~2.1 3.08

H-2, H-6 (equatorial) 26-28 ~2.7 2.60

H-3, H-5 (axial) 14-16 ~1.5 1.70

H-3, H-5 (equatorial) 1.7-19 ~1.8 1.13

N-CHs 22-24 ~2.3

C-CHz2-N 25-27 2.56

OH Variable Variable

NH:z Variable Variable

Table 2: Predicted 3C NMR Spectral Data for 4-(Aminomethyl)-1-methylpiperidin-4-ol and

Observed Data for its Analogs
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Predicted Chemical
Shift (8, ppm) for 4-

Observed Chemical

Observed Chemical
Shift (8, ppm) for 4-

Assignment _ Shift (8, ppm) for 1- _ .

(Aminomethyl)-1- o (Aminomethyl)piperi
T Methylpiperidin-4-ol ]

methylpiperidin-4-ol dine

C-4 68 -72 ~70

C-2,C-6 52 - 56 ~54 46.5

C-3,C-5 34 - 38 ~36 29.5

N-CHs 45 - 49 ~47

C-CHz-N 48 - 52 45.8

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for 4-(Aminomethyl)-1-methylpiperidin-4-ol
and Observed Data for its Analogs
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Predicted
Frequency Observed Observed
_ _ _ (cm™?) for 4- Frequency Frequency
Functional Vibrational )
(Aminomethyl)-  (cm™?) for 1- (cm™1) for 4-
Group Mode L :
1- Methylpiperidin-  (Aminomethyl)p
methylpiperidin-  4-ol iperidine
4-ol
) 3200 - 3600 3300 - 3500
O-H (alcohol) Stretching -
(broad) (broad)
_ _ 3300 - 3500 (two
N-H (amine) Stretching - 3300 - 3400
bands)
C-H (alkane) Stretching 2850 - 3000 2850 - 2950 2800 - 3000
N-H (amine) Bending 1590 - 1650 - ~1600
C-N Stretching 1000 - 1250 1000 - 1200 1000 - 1200
C-O Stretching 1000 - 1200 ~1050 -

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Predicted Mass Spectrometry Data for 4-(Aminomethyl)-1-methylpiperidin-4-ol and
Observed Data for its Analogs
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i Observed Value for
Predicted Value for Observed Value for

Parameter 4-(Aminomethyl)-1- 1-Methylpiperidin-4-

Aminomethyl)piperi
methylpiperidin-4-ol ol ( yhpip

dine
Molecular Formula C7H16N20 CeH13NO CeH1aN2
Molecular Weight 144.22 g/mol 115.18 g/mol 114.19 g/mol
[M+H]* (m/z) 145.13 116.11 115.13
127 ([M-H20]%), 114
Key Fragment lons 100 ([M-CHs]™), 98, 97 (IM-NHs]*), 84, 70,
(IM-CH2NHz2]™), 98,
(m/z) 70, 57 56
71, 58

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, D20, or DMSO-ds).

¢ Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency
of 300 MHz or higher for *H NMR and 75 MHz or higher for 13C NMR.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation
delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-
noise ratio.

e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.
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o Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees,
relaxation delay of 2-5 seconds, and a larger number of scans compared to *H NMR.

IR Spectroscopy

e Sample Preparation:

o Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or
KBr).

o KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium
bromide (KBr) powder and press into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the
ATR crystal.

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:
o Scan the sample over the mid-infrared range (typically 4000-400 cm~1).

o Acquire a background spectrum of the empty sample holder or pure KBr pellet and
subtract it from the sample spectrum.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: A mass spectrometer, such as one equipped with an electrospray ionization
(ESI) or electron ionization (EI) source.

o Data Acquisition:
o Introduce the sample into the ion source.

o Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
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o For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to
obtain fragmentation patterns.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflows for spectral data acquisition and

analysis.

Sample Preparation
Compound Sample

Dissolution in )

Deuterated Solvent (NMR) IEIrBGrpF?éﬁtel??l g;
or Volatile Solvent (MS)
Data Ac Juisition
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;
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Caption: General workflow for spectroscopic analysis.
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Caption: Logical relationship for spectral prediction.

Conclusion

While direct experimental spectral data for 4-(Aminomethyl)-1-methylpiperidin-4-ol is not
currently available in the public domain, a robust prediction of its NMR, IR, and MS spectra can
be made by analyzing its constituent structural motifs present in known analogs. This technical
guide provides a foundational framework for researchers to anticipate the spectral
characteristics of the target compound and outlines standard protocols for its empirical
characterization. The provided workflows offer a clear visual representation of the processes
involved in spectroscopic analysis. It is recommended that any future synthesis of this
compound be accompanied by a full spectral characterization to confirm its structure and
provide a valuable reference for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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